(3-((5-氯嘧啶-2-yl)氧基)哌啶-1-yl)(5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C17H18ClN7O2 and its molecular weight is 387.83. The purity is usually 95%.
BenchChem offers high-quality (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型嘧啶衍生物的合成
Abdel‐Aziz 等人 (2008) 的一项研究探讨了新型嘧啶衍生物的合成,包括与所讨论化合物结构相关的吡唑并[1,5‐a]嘧啶和 1,2,4‐三唑并[1,5‐a]嘧啶。这些化合物对细菌和真菌物种表现出中等作用,表明具有潜在的抗菌应用。 Abdel‐Aziz 等人 (2008)。
双环衍生物中的拮抗活性
Watanabe 等人 (1992) 合成了双环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物,它们与所给化合物具有结构相似性。他们在这些衍生物中发现了有效的 5-HT2 拮抗活性,表明在神经精神疾病中具有潜在用途。 Watanabe 等人 (1992)。
具有抗代谢物特性的嘧啶衍生物
Abdelriheem 等人 (2017) 研究了吡唑并[1,5-a]嘧啶,它是嘌呤的类似物,在生化反应中表现出抗代谢物特性。它们的抗锥虫活性突出了在治疗锥虫感染中潜在的治疗应用。 Abdelriheem 等人 (2017)。
潜在的抗高血压剂
Bayomi 等人 (1999) 合成了一系列 1,2,4-三唑并[1,5-α]嘧啶,它们在体外和体内显示出有希望的抗高血压活性。这表明在治疗高血压中具有潜在用途。 Bayomi 等人 (1999)。
除草剂活性
孙国祥 (2009) 探讨了 2-{[5-(取代的吡唑-5-基)-1,3,4-恶二唑-2 基] 甲硫基}-5,7-二甲基-[1,2,4]三唑并 [1,5-a] 嘧啶衍生物的合成。其中一些化合物表现出良好的除草剂活性,表明具有潜在的农业应用。 孙国祥 (2009)。
在拮抗和结构研究中的应用
Baraldi 等人 (2012) 研究了水溶性吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶作为人 A₃ 腺苷受体拮抗剂。他们的研究表明在治疗由腺苷受体介导的疾病中具有潜力。 Baraldi 等人 (2012)。
代谢和药代动力学
Sharma 等人 (2012) 研究了二肽基肽酶 IV 抑制剂的代谢和药代动力学,显示在治疗 2 型糖尿病中具有潜在应用。他们的工作提供了对人类中嘧啶衍生物代谢的见解。 Sharma 等人 (2012)。
作用机制
Target of Action
The primary target of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone acts as an agonist of GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The action of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract. These pathways play a crucial role in the regulation of plasma glucose levels .
Pharmacokinetics
It has been observed that dosing of this compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone’s action include the stimulation of insulin release from pancreatic β-cells and the promotion of GLP-1 secretion from enteroendocrine cells in the gastrointestinal tract. This leads to improved glycemic control .
属性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-10-6-11(2)25-16(21-10)22-14(23-25)15(26)24-5-3-4-13(9-24)27-17-19-7-12(18)8-20-17/h6-8,13H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMJRPSLGHFYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。